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Mechanism
Category

Specific
Alteration

Functional Consequence
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Evidence

On-Target:
FGFR2 Kinase
Domain
Mutations

V565 gatekeeper

mutations[e] [1]
[2]

Sterically hinders drug

binding, reducing inhibitor
efficacy[e] [3] [1]

Found in ~47% of patients with

FGFR2 KD mutations; polyclonal
origins common[e] [1] [2]

N550 molecular

brake
mutations[e] [1]

[2]

Disrupts autoinhibitory

domain, leading to
constitutive FGFR2

activation[e] [3] [1]

Most frequent, found in ~63% of

patients with FGFR2 KD
mutations[e] [1] [2]

Other KD

mutations (e.g.,
E565A, K659M)

[3] [1]

Alters ATP-binding pocket

to reduce drug binding or
increase kinase activity [3]

[1]

Multiple (26+) distinct mutations

identified, often co-occurring [1]
[2]

Off-Target:
Bypass
Signaling

Activating

PIK3CA
mutations [3]

Constitutively activates

PI3K/AKT/mTOR pathway
downstream of FGFR [3]

Acquired PIK3CA p.His1047Leu

mutation detected post-
Infigratinib progression [3]

CDKN2A/B
homozygous

Promotes cell cycle
progression independent

Acquired focal deletion detected
in a bone metastasis post-
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deletion [3] of FGFR signaling [3] Infigratinib [3]

Experimental Guide: Investigating Resistance
Mechanisms

To systematically identify the cause of resistance in your models, you can follow the experimental workflow

below. Key methodologies for each step are detailed thereafter.

Sample Collection
(Post-Treatment)

DNA & RNA Extraction

Comprehensive NGS • Tumor DNA (Tumor-Normal Pair)
• Tumor RNA

Data Analysis • DNA-seq: SNVs, Indels, CNVs
• RNA-seq: Fusion Genes, Expression

• FGFR2 KD Mutation Calling
• Bypass Pathway Alteration Detection

Click to download full resolution via product page

Detailed Methodologies for Key Experiments
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Sample Collection & Preparation

Tissue Biopsies: Collect fresh-frozen or FFPE tumor tissue from a progressing lesion post-
Infigratinib treatment. A matched normal sample (e.g., blood, saliva) is crucial for identifying

tumor-specific mutations [3].
Cell-Free DNA (cfDNA): For a less invasive approach, isolate ctDNA from patient plasma to

profile resistance mutations circulating in the blood [1] [2].

Comprehensive Genomic Profiling

Next-Generation Sequencing (NGS):
DNA Panel Sequencing: Use a validated, clinical-grade NGS panel that covers the
entire FGFR2 kinase domain and genes involved in bypass pathways (e.g., PIK3CA,

KRAS). This detects single nucleotide variants (SNVs), insertions/deletions (indels), and
copy number variations (CNVs) [3] [1].

RNA Sequencing: Perform transcriptome sequencing (RNA-seq) to confirm the
presence and expression of the original FGFR2 fusion and to identify any novel,

expressed fusion genes that may have emerged [3] [4].

Functional Validation of Identified Alterations

In Vitro Modeling:
Plasmids & Cell Lines: Generate constructs encoding the identified FGFR2 resistance
mutations (e.g., V565L, N550K) in the context of the original FGFR2 fusion. Use a

retroviral or lentiviral system to transduce these into FGFR2-dependent cell lines (e.g.,
CCLP-1 for cholangiocarcinoma) [1].

Viability Assays: Treat the engineered cells with a dose range of Infigratinib and other
FGFR inhibitors (e.g., Futibatinib) for 72 hours. Measure cell viability using MTT or similar

assays to determine the IC50 shift compared to cells expressing the wild-type fusion [1].
Immunoblot Analysis: Confirmed resistance mechanisms by probing for sustained

phosphorylation of FGFR2 (p-FGFR2) and its key downstream effectors (p-ERK, p-AKT)
despite the presence of the drug [1] [5].

Frequently Asked Questions (FAQs)

Q1: Why are N550 and V565 mutations so common in patients with acquired resistance? The high

frequency is driven by a "double-hit" effect. These mutations not only reduce drug binding but also

significantly enhance the intrinsic kinase activity of FGFR2, giving tumor cells a strong selective advantage

under drug pressure [1] [2].
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Q2: Can resistance to Infigratinib be overcome? Yes, the strategy depends on the mechanism.

For on-target mutations: Irreversible (covalent) FGFR inhibitors like Futibatinib can overcome
resistance to several common kinase domain mutations, though resistance to these can also develop

[1] [2].
For off-target bypass: Combination therapy targeting both FGFR and the bypass pathway (e.g.,

adding a PI3K or mTOR inhibitor) is a rational strategy, though clinically challenging [3] [5].
Next-generation inhibitors: Novel agents like Tinengotinib, designed to be high-affinity and

selective, have shown preclinical activity against a spectrum of FGFR2 resistance mutations [2].

Q3: My in vitro model shows no known resistance mutations. What else should I investigate? Consider

exploring non-genomic adaptive resistance. This includes:

Epithelial-to-Mesenchymal Transition (EMT): A phenotypic shift associated with increased

invasiveness and therapy resistance [6] [7].
Tumor Microenvironment Interactions: Signals from the stroma can activate survival pathways in

cancer cells, blunting the effect of targeted therapy [8].
Metabolic Reprogramming: FGFR signaling regulates glucose metabolism; its inhibition can trigger

adaptive metabolic changes that sustain cell survival [5].

The field of FGFR inhibitor resistance is rapidly evolving. The provided guide offers a foundational

framework, which you can adapt as new research and more potent inhibitors emerge.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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